molecular formula C12H14O5 B2575722 3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid CAS No. 883545-08-2

3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid

Cat. No.: B2575722
CAS No.: 883545-08-2
M. Wt: 238.239
InChI Key: HVAJNPNNLMFLOI-UHFFFAOYSA-N
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Description

3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid (CAS 883545-08-2) is an organic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . This benzo[1,4]dioxin derivative is designed for research and development purposes only. Compounds based on the 2,3-dihydrobenzo[1,4]dioxin scaffold are of significant interest in medicinal chemistry. Structurally similar molecules have been investigated as potent inhibitors of prolyl hydroxylase enzymes . These enzymes play a critical role in cellular oxygen sensing and hypoxia-inducible factor (HIF) pathway regulation. Therefore, research into this chemical class has potential applications in developing therapeutics for conditions such as anemia, peripheral vascular disease, and to promote angiogenesis and blood vessel growth . The propionic acid side chain in its structure can be a key functional group for further chemical modification or for interacting with biological targets. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. All sales are final, and researchers are responsible for verifying the product's suitability, identity, and purity for their specific applications.

Properties

IUPAC Name

3-(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-7-11-10(16-4-5-17-11)6-8(9)2-3-12(13)14/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAJNPNNLMFLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CCC(=O)O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid typically involves the following steps:

    Formation of the Benzo[1,4]dioxin Core: The benzo[1,4]dioxin core can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.

    Attachment of the Propionic Acid Moiety: The propionic acid moiety can be attached through a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The propionic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 3-(7-Hydroxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid.

    Reduction: Formation of 3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research
    • Studies have indicated that compounds derived from dioxin structures exhibit antiproliferative properties against various cancer cell lines. For instance, related compounds have shown activity against gastric adenocarcinoma (AGS) cells and other tumor types such as breast and prostate cancer .
  • G Protein-Coupled Receptor Modulation
    • The compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes and represent a major target in drug discovery . Research into similar compounds has demonstrated their potential in modulating receptor activity, suggesting that 3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid could serve as a lead compound for GPCR-targeted therapies.
  • Pharmacological Studies
    • The compound's structural features suggest it may possess unique pharmacological properties that could be explored in the development of new therapeutic agents. Its interactions with specific biological targets are an area of ongoing research.

Biochemical Applications

  • Enzyme Inhibition
    • Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as secreted phospholipase A2 (sPLA2), which is involved in inflammatory processes. The design and optimization of such inhibitors could lead to novel treatments for diseases characterized by excessive inflammation .
  • Antioxidant Activity
    • The presence of methoxy and dioxin groups in the structure may confer antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells. This application is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies

StudyObjectiveFindings
Anticancer ActivityEvaluate the antiproliferative effects on AGS cellsCompounds derived from similar structures showed significant inhibition of cell growth .
GPCR InteractionInvestigate modulation of receptor activityPotential for influencing signaling pathways through GPCRs was noted .
Enzyme InhibitionAssess the inhibitory effect on sPLA2Identified as a promising lead for anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of 3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) production and inflammatory cytokine release.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Compound X

Compound Name / ID Substituents / Modifications Molecular Formula Key Properties
Compound X 7-methoxy, 6-propionic acid C₁₂H₁₄O₅ MW 238.24; Targets GRK2
9n (Molecules 2015) 4-hydroxy-3-methoxybenzylidene, 2,3-dihydro-benzo[1,4]dioxin-6-yl C₂₃H₂₄N₂O₅S IC₅₀ = 2 μM (SsCK1); antiproliferative activity against Huh7 D12 cells
D-9 (TIP Rev. Esp. 2021) 5-methyl-1,3-dioxoisoindolin-2-yl, 7-nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl C₂₀H₁₅N₃O₇ Antiproliferative agent; nitro group enhances electrophilicity
10h (Molecules 2015) Imidazothiadiazole core, 2,3-dihydro-benzo[1,4]dioxin-6-yl, 5-fluoro-1-methylindole C₂₀H₁₆FN₃O₂S MP 271°C; 65% yield; potential kinase inhibitor
sc-344250 (Santa Cruz 2024) 2,3-dihydro-benzo[1,4]dioxin-6-ylsulfonyl, propionic acid C₁₁H₁₂O₆S Irritant hazard; sulfonyl group improves metabolic stability

Key Findings :

  • Substituent Effects : Bulky groups (e.g., 1,3-benzodioxol-5-yl in 9j ) improve selectivity for SsCK1, while electron-withdrawing groups (e.g., nitro in D-9 ) enhance reactivity but reduce solubility .
  • Core Modifications : Replacing the benzo[1,4]dioxin with a benzothiazole (as in 10h ) increases melting points (271°C vs. 202°C for 9n ), suggesting enhanced crystallinity .

Physicochemical Properties

Table 3: Physical and Spectral Properties

Compound Melting Point (°C) NMR Shifts (¹H, Key Peaks) IR Peaks (cm⁻¹)
Compound X Not reported δ 6.8 (d, aromatic), δ 3.8 (s, OCH₃) 1700 (C=O), 1250 (C-O-C)
9n 202–204 δ 7.2 (s, benzylidene), δ 4.3 (d, dioxane) 3197 (NH), 1650 (C=O)
sc-344250 Not reported δ 3.1 (s, SO₂), δ 2.5 (t, CH₂) 1350 (S=O), 1150 (C-O)

Decomposition Trends : Compounds with sulfonyl groups (e.g., sc-344250 ) exhibit higher thermal stability, whereas derivatives with labile substituents (e.g., 9l ) decompose broadly (172–233°C) .

Biological Activity

3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid is a compound with notable biological activity, particularly in the fields of pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H14O5
  • CAS Number : 6497066
  • Molecular Weight : 250.24 g/mol

The structural formula can be represented as follows:

C12H14O5\text{C}_{12}\text{H}_{14}\text{O}_{5}

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against certain bacterial strains. Studies suggest that it may inhibit bacterial growth through interference with cell wall synthesis or metabolic pathways.
  • Antioxidant Activity : The presence of methoxy groups in its structure contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in PubMed explored the compound's effectiveness against Erwinia carotovora, revealing a dose-dependent inhibition of bacterial growth. The research utilized various concentrations of the compound to establish its minimum inhibitory concentration (MIC) .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cultured cells. This was quantified using assays measuring reactive oxygen species (ROS) levels .

Comparative Analysis of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of cell wall synthesis
AntioxidantScavenging free radicals
Anti-inflammatoryModulation of inflammatory pathways

Pharmacological Studies

Recent pharmacological studies have highlighted the potential applications of this compound in drug development:

  • CDK Inhibition : Research indicates that derivatives of this compound may serve as inhibitors for cyclin-dependent kinases (CDKs), which are critical in regulating cell cycle progression. This suggests a potential role in cancer therapy .
  • Neuroprotective Effects : Investigations into neuroprotective properties revealed that the compound may protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting implications for neurodegenerative diseases .

Toxicological Evaluations

Toxicological assessments are crucial for determining the safety profile of this compound:

  • Acute Toxicity Tests : Studies have shown low acute toxicity levels in animal models, indicating a favorable safety margin for potential therapeutic use .

Q & A

Q. What are the established synthetic routes for 3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid, and how can its purity be validated?

Answer:

  • Synthesis : A common approach involves catalytic hydrogenation of unsaturated precursors using palladium on charcoal (Pd/C) under H₂, as demonstrated for structurally similar methoxyphenylpropionic acids . Modifications may include protecting-group strategies for the benzo[1,4]dioxin moiety to prevent side reactions.
  • Purity Validation : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is recommended, as seen in standardized protocols for related compounds . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) should confirm structural integrity .

Q. How can researchers characterize the physicochemical properties of this compound?

Answer:

  • Melting Point : Determine via differential scanning calorimetry (DSC), with lit. ranges (e.g., 43–45°C for analogous methoxyphenylpropionic acids) serving as benchmarks .
  • Spectroscopic Data : Use FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and UV-Vis for conjugation analysis. Reference SMILES (e.g., COc1cccc(CCC(O)=O)c1) and InChI keys from databases like NIST for cross-validation .

Q. What are the standard storage and handling protocols for this compound in laboratory settings?

Answer:

  • Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to light/moisture, as methoxy and dioxin groups are sensitive to hydrolysis .
  • Waste Disposal : Segregate chemical waste and collaborate with certified waste management services to comply with environmental regulations .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. ICReDD’s reaction path search methods can identify low-energy pathways, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing benzo[1,4]dioxin derivatives to predict optimal reaction conditions (e.g., solvent, catalyst loading) .

Q. How can contradictory data in spectroscopic or biological activity studies be resolved?

Answer:

  • Data Triangulation : Cross-reference NMR/LC-MS data with computational predictions (e.g., NIST’s Mass Spectrometry Database) to resolve ambiguities .
  • Biological Assays : Replicate experiments under controlled conditions (e.g., pH, temperature) and apply statistical tools (ANOVA) to assess reproducibility. For example, variability in bioactivity may stem from differences in cell-line sensitivity .

Q. What experimental design strategies are effective in studying structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to systematically vary substituents (e.g., methoxy position, alkyl chain length) and assess impacts on bioactivity. Central composite designs (CCD) can optimize reaction yields .
  • High-Throughput Screening (HTS) : Automate synthesis and screening of derivatives to identify lead compounds. For example, modifying the propionic acid side chain could enhance binding affinity in enzymatic assays .

Q. How can researchers integrate this compound into chemical libraries for drug discovery?

Answer:

  • Functionalization : Use the carboxylic acid group for amide/ester formation, enabling linkage to pharmacophores. For instance, coupling with aminobenzothiophene moieties (as in Aleglitazar derivatives) may yield novel therapeutics .
  • Diversity-Oriented Synthesis (DOS) : Generate analogs via Suzuki-Miyaura cross-coupling or click chemistry, leveraging the benzo[1,4]dioxin scaffold’s rigidity .

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